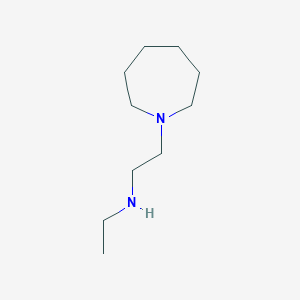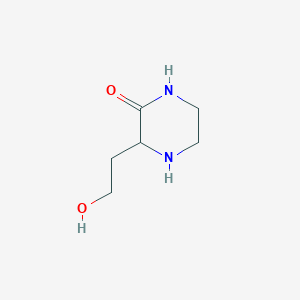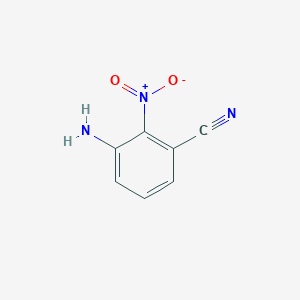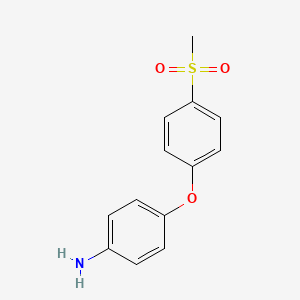![molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9](/img/structure/B1290014.png)
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid
概要
説明
“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 .
Synthesis Analysis
This compound is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Molecular Structure Analysis
The molecular formula of this compound is C20H20BNO2 . The InChI representation is InChI=1S/C20H20BNO2/c1-15-3-9-18 (10-4-15)22 (19-11-5-16 (2)6-12-19)20-13-7-17 (8-14-20)21 (23)24/h3-14,23-24H,1-2H3 . The Canonical SMILES representation is B (C1=CC=C (C=C1)N (C2=CC=C (C=C2)C)C3=CC=C (C=C3)C) (O)O .Chemical Reactions Analysis
“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.2 g/mol . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 .科学的研究の応用
-
General Information
-
Potential Applications
- Boronic acids, including “[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid”, are often used in organic synthesis and medicinal chemistry. They are particularly important in transition metal-catalyzed cross-coupling reactions .
- For example, they can be used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
- They can also be used in protodeboronation, a reaction that involves the removal of a boron atom from an organic molecule .
-
Protodeboronation
-
Suzuki-Miyaura Cross-Coupling Reaction
-
Synthesis of Sensing Devices
-
Rhodium-Catalyzed Intramolecular Amination
-
Transition Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Synthesis of Other Chemical Compounds
-
Development of Sensing Devices
-
Rhodium-Catalyzed Intramolecular Amination
-
Mizoroki-Heck Coupling Reactions
Safety And Hazards
特性
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARIDUNZZQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630427 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid | |
CAS RN |
654067-65-9 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

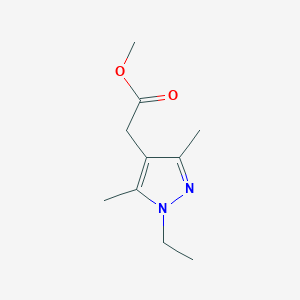


![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
